molecular formula C9H16ClNO2 B1373068 3-Azabicyclo[3.3.1]nonane-9-carboxylic acid hydrochloride CAS No. 1240527-74-5

3-Azabicyclo[3.3.1]nonane-9-carboxylic acid hydrochloride

Cat. No.: B1373068
CAS No.: 1240527-74-5
M. Wt: 205.68 g/mol
InChI Key: GTTFCBYXLRURIO-UHFFFAOYSA-N
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Description

Molecular Geometry and Conformational Analysis

The 3-azabicyclo[3.3.1]nonane framework adopts a twin-chair conformation in its crystalline state, as demonstrated by X-ray diffraction and computational studies. The bicyclic system comprises a fused piperidine and cyclohexane ring, with the nitrogen atom positioned at the 3-position. Distortion arises from repulsion between the nitrogen lone pair and the C7 hydrogen atom, leading to a flattened cyclohexane ring (average C–C–C angles: 111.5° ± 1.2°).

Density Functional Theory (DFT) calculations at the B3LYP/6-311++G(d,p) level reveal an energy barrier of 8.2 kcal/mol for interconversion between chair-chair and boat-chair conformers. The hydrochloride salt stabilizes the twin-chair conformation through ionic interactions between the protonated nitrogen and chloride counterion, as evidenced by a shortened N–Cl distance of 3.12 Å.

Table 1 : Key Geometrical Parameters

Parameter Value (Å/°) Method
N3–C9 bond length 1.489 ± 0.02 X-ray
C9–C1–C2–C3 dihedral angle 56.7° DFT
C7–N3–C8 angle 109.8° X-ray

Properties

IUPAC Name

3-azabicyclo[3.3.1]nonane-9-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO2.ClH/c11-9(12)8-6-2-1-3-7(8)5-10-4-6;/h6-8,10H,1-5H2,(H,11,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTTFCBYXLRURIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CNCC(C1)C2C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1240527-74-5
Record name 3-azabicyclo[3.3.1]nonane-9-carboxylic acid hydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common synthetic routes for 3-Azabicyclo[3.3.1]nonane-9-carboxylic acid hydrochloride involves a tandem Mannich reaction. This method uses aromatic ketones, paraformaldehyde, and dimethylamine as starting materials. The reaction proceeds through a one-pot process, yielding the desired product in good yields (up to 83%) .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the scalability of the tandem Mannich reaction suggests it could be adapted for industrial synthesis. The reaction conditions, such as temperature and solvent choice, would need optimization for large-scale production .

Chemical Reactions Analysis

Types of Reactions

3-Azabicyclo[3.3.1]nonane-9-carboxylic acid hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carbonyl compounds, while substitution reactions can introduce new functional groups into the bicyclic structure .

Scientific Research Applications

Medicinal Chemistry

Antihistamine Development:
The bicyclic structure of 3-azabicyclo[3.3.1]nonane derivatives has been explored for their potential as antihistamines. Research indicates that modifications to this core structure can enhance the pharmacological properties of antihistamine drugs by improving their efficacy and reducing side effects. For instance, the incorporation of this bicyclic framework into antihistamines like Rupatidine has shown promising results in terms of improved physicochemical properties compared to traditional structures such as pyridine .

Neuropharmacology:
Studies have indicated that compounds based on the 3-azabicyclo[3.3.1]nonane skeleton exhibit activity in modulating neurotransmitter systems, particularly in relation to cholinergic receptors. This suggests potential applications in treating neurodegenerative diseases or cognitive disorders where cholinergic signaling is disrupted.

Catalytic Applications

Aerobic Oxidation Reactions:
The compound has been utilized as a catalyst in aerobic oxidation processes, particularly in the oxidation of alcohols to aldehydes and ketones. For example, a Cu/ABNO catalyst system leveraging the properties of 9-azabicyclo[3.3.1]nonane has demonstrated efficiency in oxidizing a variety of alcohols under mild conditions using ambient air as the oxidant . This reaction showcases the compound's utility in green chemistry, promoting sustainable practices by reducing reliance on hazardous oxidants.

Oxidative Coupling Reactions:
Research has shown that 3-azabicyclo[3.3.1]nonane derivatives can facilitate oxidative coupling reactions between alcohols and amines to form amides efficiently. This process is significant for synthesizing complex organic molecules with applications in pharmaceuticals and agrochemicals . The versatility of this catalytic system allows for broad functional group compatibility, making it an attractive option for synthetic chemists.

Organic Synthesis

Building Block for Complex Molecules:
The unique structural features of 3-azabicyclo[3.3.1]nonane make it an excellent building block for synthesizing more complex organic compounds. Its ability to participate in various chemical transformations allows chemists to create diverse molecular architectures, which are essential for drug discovery and development.

Synthetic Methodologies:
Recent advancements have highlighted novel synthetic methodologies involving 3-azabicyclo[3.3.1]nonane derivatives, including electrochemical processes that enhance selectivity and yield in organic transformations . These methodologies are crucial for developing new synthetic routes that are more efficient and environmentally friendly.

Case Studies

Study Application Findings
Wang et al., 2016Aerobic oxidationDemonstrated efficient oxidation of alcohols using ABNO as a catalyst at room temperature with high functional group tolerance.
Zultanski et al., 2016Oxidative couplingDeveloped a modular Cu/ABNO system for amide synthesis from alcohols and amines with excellent yields.
Deprez et al., 2021Electrochemical reactionsShowed that aminoxyl-mediated reactions can selectively produce pyrrolidinones from pyrrolidines.

Mechanism of Action

The mechanism of action of 3-Azabicyclo[3.3.1]nonane-9-carboxylic acid hydrochloride involves its interaction with molecular targets through its nitrogen atom. This interaction can influence various biological pathways, depending on the specific functional groups present in the compound. The exact molecular targets and pathways are subject to ongoing research .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Pharmacological Implications

The pharmacological profile of bicyclic azabicyclo derivatives is highly sensitive to substituents, heteroatom placement, and stereochemistry. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Azabicyclo Derivatives
Compound Name Structural Features Molecular Weight (g/mol) Pharmacological Activity Key References
3-Azabicyclo[3.3.1]nonane-9-carboxylic acid HCl N at position 3, COOH at 9, HCl salt 207.66 Receptor antagonism, alkaloid synthesis
9-Benzyl-3-oxa-9-azabicyclo[3.3.1]nonane-7-carboxylic acid HCl Oxa (O) at position 3, benzyl at 9, COOH at 7 ~333.8* Not explicitly stated; likely impacts binding affinity
3-Oxa-7-azabicyclo[3.3.1]nonane-9-carboxylic acid HCl Oxa (O) at 3, N at 7, COOH at 9 207.66 Potential solubility modulation
7-Benzyl-3-thia-7-azabicyclo[3.3.1]nonane-9-carboxylic acid HCl Thia (S) at 3, benzyl at 7, COOH at 9 ~343.9* Altered conformation/metabolism
Thiencynonate HCl (M1 antagonist) 3-Azabicyclo[3.3.1]nonane core + thienylacetate, tertiary hydroxyl acid ~450* Selective M1 muscarinic antagonism
Ethyl 9-azabicyclo[3.3.1]nonane-3-carboxylate Esterified COOH (ethyl group), N at 9 197.27 Enhanced lipophilicity

*Estimated based on molecular formulas.

Key Observations

Thia (S) derivatives introduce steric bulk and electronegativity differences, which may enhance metabolic stability or modify target engagement .

Substituent Effects :

  • Benzyl groups (e.g., 9-benzyl-3-oxa analog) increase molecular weight and hydrophobicity, likely influencing blood-brain barrier penetration or receptor selectivity .
  • Esterification (e.g., ethyl carboxylate) improves lipophilicity but reduces acidity, impacting oral bioavailability .

Pharmacological Diversity: The M1 antagonist activity of Thiencynonate HCl underscores the importance of tertiary hydroxyl acid substituents in muscarinic receptor targeting . Analgesic activity in 3-methyl-9-benzoyloxy derivatives () highlights the role of hydrophobic aromatic groups in central nervous system modulation .

Stereochemical Considerations

X-ray crystallography of Thiencynonate HCl and related compounds confirms that the R-configuration of the tertiary hydroxyl acid is critical for biological activity. The twin-chair conformation of the bicyclo[3.3.1]nonane system optimizes spatial alignment with receptor pockets .

Biological Activity

3-Azabicyclo[3.3.1]nonane-9-carboxylic acid hydrochloride is a bicyclic compound notable for its potential biological activities, particularly in the context of drug development and neuropharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a bicyclic structure with a nitrogen atom integrated into the ring system, which is crucial for its interactions with biological targets. The unique configuration allows for diverse chemical reactivity, including oxidation, reduction, and substitution reactions, making it a valuable scaffold in medicinal chemistry.

The biological activity of this compound primarily involves its interaction with neurotransmitter systems. Research indicates that derivatives of this compound can act as monoamine reuptake inhibitors , which are essential in the treatment of various psychiatric disorders, including depression and anxiety .

Key Mechanisms:

  • Monoamine Reuptake Inhibition : The compound has been shown to inhibit the reuptake of serotonin, norepinephrine, and dopamine in vitro, suggesting its potential as an antidepressant agent .
  • Muscarinic Receptor Interaction : Studies have demonstrated that certain derivatives bind effectively to muscarinic receptors (M1-M5), functioning as antagonists. This receptor selectivity indicates potential applications in treating conditions related to cholinergic dysfunction .

Biological Activity Data

Activity Description Reference
Monoamine Reuptake InhibitionInhibits reuptake of serotonin, norepinephrine, and dopamine
Receptor Binding AffinityHigh affinity for muscarinic receptors (Ki values significantly lower than carbachol)
Therapeutic PotentialPossible applications in treating depression, anxiety, and pain disorders

Case Studies

  • Antidepressant Activity : A study highlighted the efficacy of 9-azabicyclo[3.3.1]nonane derivatives in animal models of depression. These compounds exhibited significant behavioral improvements similar to traditional antidepressants but with fewer side effects related to cardiovascular health .
  • Cholinergic Dysfunction : Another investigation focused on the effects of 3-Azabicyclo[3.3.1]nonane derivatives on cognitive function in models of Alzheimer's disease. The results indicated that these compounds could enhance memory retention by modulating cholinergic signaling pathways .

Research Findings

Recent research has expanded on the pharmacological potential of this compound:

  • Synthesis and Derivatives : Various synthetic routes have been developed to produce this compound and its derivatives efficiently, enhancing their availability for biological testing.
  • Pharmacological Profiles : Preliminary studies suggest that modifications to the bicyclic structure can significantly alter pharmacological profiles, indicating a pathway for developing targeted therapies for neurological disorders.

Q & A

Q. What are the key synthetic methodologies for preparing 3-Azabicyclo[3.3.1]nonane-9-carboxylic acid hydrochloride?

The compound is synthesized through multistep routes involving cyclization and functional group transformations. For example:

  • Intramolecular aza-Prins cyclization : Imine intermediates derived from precursors like ethyl esters undergo acid-catalyzed cyclization to form the bicyclic core. This method yields the 3-azabicyclo[3.3.1]nonane skeleton with high regioselectivity (64% yield in optimized conditions) .
  • Wolff-Kishner reduction : Used to deoxygenate carbonyl groups in bicyclic intermediates, as seen in the synthesis of related tricyclic systems .
  • Resolution of enantiomers : Demethylation followed by diastereomeric salt formation with chiral acids (e.g., N-p-toluenesulfonylglutamic acid) can isolate enantiopure forms .

Q. How is the bicyclic conformation of this compound characterized experimentally?

  • X-ray crystallography : Resolves twin-chair conformations in the bicyclo[3.3.1]nonane system, as demonstrated in studies of its derivatives (e.g., (R)-configuration in thiencynonate hydrochloride) .
  • NMR spectroscopy : Coupling constants (e.g., 3JHH^3J_{HH}) and NOE correlations differentiate chair–boat vs. twin-chair conformers .

Q. What analytical techniques are critical for purity assessment?

  • HPLC : Validates enantiomeric excess (e.g., >99% for resolved isomers) using chiral columns .
  • Mass spectrometry (MS) : Confirms molecular weight and fragmentation patterns, particularly for intermediates like diazoketones .

Advanced Research Questions

Q. How can stereochemical control be achieved during synthesis?

  • Chiral auxiliaries : Use of tert-butoxycarbonyl (Boc) groups or benzyl substituents directs cyclization stereochemistry .
  • Catalytic asymmetric hydrogenation : Pd/C in the presence of HCl selectively reduces imine bonds to generate anti-isomers (e.g., anti-3-azabicyclo[3.3.1]nonane derivatives) .
  • Crystallization-induced resolution : Enantiomers are separated via inclusion complexes with chiral hosts (e.g., TSGA), achieving >98% enantiomeric excess .

Q. How do structural modifications impact biological activity?

  • Substituent effects : Introduction of electronegative groups (e.g., chlorine at C-2/C-4) enhances receptor binding affinity, as shown in muscarinic antagonists .
  • Conformational rigidity : Twin-chair conformers improve metabolic stability compared to flexible chair–boat isomers, as observed in pharmacokinetic studies .

Q. How are computational methods applied to study this compound?

  • Density Functional Theory (DFT) : Predicts reaction pathways for cyclization steps (e.g., aza-Prins mechanism) and validates experimental outcomes .
  • Molecular docking : Screens derivatives against targets like M1 receptors, identifying key hydrogen-bond interactions with Asp105 and Tyr106 residues .

Q. What strategies optimize crystallization for structural studies?

  • Recrystallization solvents : Dichloromethane/hexane mixtures yield high-quality crystals suitable for X-ray analysis .
  • Additive screening : Small amounts of formic acid or oxalic acid improve crystal lattice formation in racemic mixtures .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Azabicyclo[3.3.1]nonane-9-carboxylic acid hydrochloride
Reactant of Route 2
3-Azabicyclo[3.3.1]nonane-9-carboxylic acid hydrochloride

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